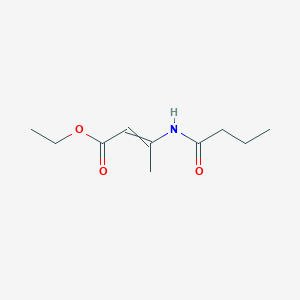

Ethyl 3-butanamidobut-2-enoate

Description

Structural Classification and Nomenclature of α,β-Unsaturated Amido Esters

α,β-Unsaturated amido esters are formally derivatives of carboxylic acids where a carbon-carbon double bond is present between the α and β positions relative to the carbonyl carbon of the ester. The general structure features an ester functional group (R-COO-R') and an amide functional group (R-CONR'R'') linked to the ends of a C=C double bond. This conjugation of the electron-withdrawing carbonyl groups with the alkene is a defining feature of this class of compounds.

The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For ethyl 3-butanamidobut-2-enoate, the name is derived as follows:

enoate : indicates an ester derived from an unsaturated carboxylic acid.

but-2-enoate : specifies a four-carbon chain with a double bond at the second position and an ester functionality.

3-butanamido : denotes a butanamide group attached to the third carbon of the butenoate backbone.

ethyl : refers to the ethyl group of the ester.

Amides themselves are classified as primary (R-CO-NH2), secondary (R-CO-NHR'), or tertiary (R-CO-NR'R''), depending on the number of substituents on the nitrogen atom. masterorganicchemistry.com This classification extends to α,β-unsaturated amido esters. Cyclic amides are known as lactams. masterorganicchemistry.com The amide functional group is generally less basic than a corresponding amine due to the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com

Historical Context and Evolution of Research on Related Amidoenoate Systems

The study of α,β-unsaturated carbonyl compounds, a class that includes amido esters, has a rich history in organic chemistry. wikipedia.org Early research focused on their characteristic reactivity, particularly their susceptibility to nucleophilic attack at the β-carbon, a mode of reaction known as conjugate or Michael addition. fiveable.me

The synthesis of α,β-unsaturated esters and amides has evolved significantly over the years. Classic methods like the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, have been instrumental. researchgate.net This reaction, often catalyzed by a weak base, provides a straightforward route to various α,β-unsaturated systems.

More contemporary methods have focused on developing highly selective and efficient catalytic processes. For instance, palladium-catalyzed α,β-dehydrogenation of saturated esters and amides has emerged as a powerful tool. organic-chemistry.org Similarly, ruthenium-based olefin metathesis catalysts have demonstrated high efficiency in the cross-metathesis of electron-deficient olefins to form α,β-unsaturated systems. organic-chemistry.org These advancements have expanded the synthetic chemist's toolbox, allowing for the preparation of a wide array of functionalized amidoenoates with greater control over stereochemistry and functional group tolerance.

Significance of this compound in Contemporary Organic Synthesis and Chemical Research

While specific research on this compound is not extensively documented in publicly available literature, the significance of the α,β-unsaturated amido ester scaffold it represents is substantial. These compounds are versatile building blocks in organic synthesis. The conjugated system allows for a range of transformations, making them key intermediates in the synthesis of more complex molecules.

The dual functionality of an ester and an amide group provides multiple reaction sites. The ester can be hydrolyzed, reduced, or converted to other functional groups, while the amide bond offers stability and the potential for hydrogen bonding, which can influence the conformation of the molecule.

Compounds with similar structures, such as other substituted butenoates, have found applications in various areas. For example, ethyl 3-methyl-2-butenoate is a naturally occurring volatile compound. medchemexpress.com The broader class of α,β-unsaturated esters is crucial in reactions like the Claisen condensation and Michael addition, which are fundamental carbon-carbon bond-forming reactions. fiveable.me The synthesis of related compounds like ethyl 4-bromo-3-methylbut-2-enoate serves as an intermediate in the multi-step synthesis of complex natural products. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound and its analogues is driven by several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is the discovery of new and more efficient ways to synthesize α,β-unsaturated amido esters with high stereoselectivity (E/Z isomerism) and atom economy. This includes the exploration of new catalysts and reaction conditions. organic-chemistry.org

Exploration of Reactivity: Researchers are interested in further understanding the reactivity of the conjugated system. This involves studying its behavior in various reactions, such as cycloadditions, multicomponent reactions, and asymmetric transformations, to generate molecular diversity.

Application in Target-Oriented Synthesis: A significant objective is to utilize these compounds as key intermediates in the total synthesis of natural products and pharmaceutically relevant molecules. Their functional group handles and defined stereochemistry make them attractive starting points for complex targets.

Investigation of Biological Activity: Given that many natural products and drugs contain amide and ester functionalities, there is an interest in evaluating the biological properties of novel α,β-unsaturated amido esters.

Future research will likely focus on expanding the library of these compounds and exploring their applications in materials science and medicinal chemistry.

Compound Data

Properties

CAS No. |

61541-12-6 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

ethyl 3-(butanoylamino)but-2-enoate |

InChI |

InChI=1S/C10H17NO3/c1-4-6-9(12)11-8(3)7-10(13)14-5-2/h7H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

UHHRIVGYXHJOPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=CC(=O)OCC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Butanamidobut 2 Enoate

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing Ethyl 3-butanamidobut-2-enoate lies in the selective formation of the C-N bond at the β-position of the α,β-unsaturated ester scaffold. This often involves the condensation of a β-keto ester with an amine or amide, where controlling the reaction to avoid side products is paramount.

Esterification-Amidation Cascade Approaches

While direct cascade reactions that sequentially form the ester and then the amide in one pot are conceptually appealing, the most prevalent and efficient methods for constructing β-enamino esters like this compound involve the condensation of a pre-existing β-keto ester with an amine. nih.gov A key starting material for this transformation is ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), which reacts with butanamide or a related amine. These reactions can be considered synthetic equivalents of a cascade, as they rapidly assemble the final conjugated structure from simple precursors. For instance, new strategies have been developed for synthesizing β-enamino acid derivatives by using N,N'-Carbonyldiimidazole as a C-acylating agent for methyl ketimines, which provides a direct route to β-enamino carbonyl imidazole (B134444) derivatives. These intermediates can then be efficiently converted to β-enamino esters by reacting them with various alcohols. acs.org

Direct Amidation of Butenoic Acid Derivatives

The most direct and widely studied method for synthesizing β-enamino esters is the condensation of 1,3-dicarbonyl compounds, such as ethyl acetoacetate, with primary or secondary amines. nih.govacgpubs.org To synthesize the title compound, this compound, one would react ethyl acetoacetate with butanamide. This reaction is often catalyzed to improve yields and reaction times, with numerous catalysts developed to operate under mild, often solvent-free, conditions. acgpubs.org The choice of catalyst can significantly influence the reaction's efficiency.

Several catalytic systems have been reported to be effective for this transformation, offering high yields and simple experimental procedures. acgpubs.org For example, catalysts like gold(III), cobalt(II) chloride, and scandium(III) triflate have proven effective under solvent-free conditions at room temperature. nih.govacgpubs.org

| Catalyst | Conditions | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Gold(I)/Silver(I) ([ (PPh₃)AuCl]/AgOTf) | Solvent-free, Room Temp. | Good to Excellent | Low catalyst loading, mild conditions. nih.govdntb.gov.ua | nih.govdntb.gov.ua |

| Cobalt(II) chloride (CoCl₂) | Solvent-free, Room Temp. | 75-95% | Simple procedure, high yields. acgpubs.org | acgpubs.org |

| Ferric(III) ammonium (B1175870) nitrate | Solvent-free, Room Temp. | 69-92% | Uses an inexpensive iron salt. acgpubs.org | acgpubs.org |

| Scandium(III) triflate (Sc(OTf)₃) | Solvent-free | 70-95% | Catalyst can be recovered and reused. acgpubs.org | acgpubs.org |

| Acetic Acid (CH₃COOH) | Solvent-free, Ultrasound | Good | Inexpensive and environmentally benign. organic-chemistry.org | organic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | Ambient temperature | Good to Excellent | Rapid, green, and economical method. researchgate.net | researchgate.net |

Metal-Catalyzed Coupling Reactions in the Synthesis of α,β-Unsaturated Esters with Amide Functionality

Transition metal catalysis offers powerful and versatile routes to form the carbon-nitrogen bonds integral to this compound. These methods often provide high levels of chemo- and regioselectivity under mild conditions.

Copper-Catalyzed Synthesis: A notable advancement is the direct enantioselective copper hydride (CuH)-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines. nih.gov This one-step method utilizes readily available starting materials and tolerates a variety of functional groups, showcasing the potential for creating complex, chiral amide-containing structures. nih.gov

Palladium-Catalyzed Synthesis: Palladium catalysts have been employed in novel oxidative carbonylation reactions. For example, N-aryl enamino esters can undergo palladium-catalyzed oxidative carbonylation with carbon monoxide and alcohols to produce N-aryl aminomethylenemalonates. rsc.org This demonstrates palladium's utility in further functionalizing the enamino ester scaffold. Additionally, Pd-catalyzed hydroamidation of electron-deficient terminal alkynes provides a stereoselective route to Z-enamides. organic-chemistry.org

Other Metal Catalysts:

Gold (Au): Gold(I) and Gold(III) salts have emerged as effective catalysts for the condensation reaction of 1,3-dicarbonyls with amines and other nucleophiles, often providing an environmentally friendly alternative to harsher reagents. nih.govacgpubs.org

Iron (Fe): Iron-NHC (N-Heterocyclic Carbene) complexes have been successfully used to catalyze the synthesis of β-enamino ketones and esters from 1,3-dicarbonyl compounds and various amines. researchgate.net

Nickel (Ni): Nickel-NHC catalyst systems are recognized as a powerful tool for the direct amidation of esters through the activation of C(acyl)-O bonds. nsf.gov

| Metal Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Copper Hydride (CuH) with chiral ligand | Asymmetric Reductive Amidation | α,β-Unsaturated Carboxylic Acids + Amines | Direct, one-step synthesis of β-chiral amides. nih.gov | nih.gov |

| Palladium(II) Acetate / Copper(II) Acetate | Oxidative Carbonylation | N-aryl enamino esters + CO + Alcohols | Forms valuable aminomethylenemalonates. rsc.org | rsc.org |

| Gold(I) Chloride / Silver Triflate | Condensation | 1,3-Dicarbonyls + Amines | Mild, solvent-free conditions with high yields. nih.gov | nih.gov |

| Iron-NHC Complexes | Condensation | β-Keto esters + Amines | Effective for both acyclic and cyclic substrates. researchgate.net | researchgate.net |

| Nickel/NHC System | Direct Amidation | Methyl Esters + Amines | Base-free conditions, broad functional group tolerance. mdpi.com | mdpi.com |

Other Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing more sustainable and efficient synthetic methods, often leveraging non-traditional activation techniques.

Mechanochemistry: The direct amidation of esters has been achieved through ball-milling. chemrxiv.org This solvent-free method is applicable to a wide range of ester and amine substrates, including the synthesis of active pharmaceuticals, highlighting its practical utility and green credentials. chemrxiv.org

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate reactions, such as in the one-pot synthesis of α,β-unsaturated oxindoles, demonstrating its potential for the rapid assembly of complex molecules. organic-chemistry.org

Organocatalysis: Metal-free approaches are gaining prominence. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong organic base, can mediate the hydroalkylation of enamides with malonic acid diesters to produce β-amino esters under mild, metal-free conditions. acs.org

Chemo-enzymatic Synthesis: While not yet reported specifically for this compound, chemo-enzymatic pathways are being used to create related chiral building blocks. For example, chiral epoxides have been synthesized from renewable resources using lipase-mediated oxidations as a key step, pointing towards future sustainable routes for complex chiral molecules. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Modern computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in these investigations.

Transition State Analysis and Reaction Energetics

Computational studies provide deep insights into the geometry and energy of transition states, which are the highest energy points along a reaction coordinate and thus control the reaction rate and selectivity.

For metal-catalyzed reactions, DFT calculations can elucidate the entire catalytic cycle. In the palladium-catalyzed oxidative carbonylation of N-aryl enamino esters, for example, DFT studies suggest a mechanism involving alkoxylation of the palladium(II) catalyst, followed by migratory insertion of CO and the C=C double bond, and finally a β-(N)H elimination and tautomerization cascade. rsc.org

In organocatalysis, transition state analysis can reveal the origin of enantioselectivity. Studies on the Michael reaction catalyzed by chiral cyclopropenimines have used DFT to identify that the reaction proceeds via a rate-limiting carbon-carbon bond formation. acs.org These calculations pinpointed key noncovalent interactions, such as C-H···O hydrogen bonds, that organize the transition state and are responsible for the high levels of stereocontrol. acs.org Such analyses are not limited to predicting selectivity; they are also used to predict reaction kinetics, as demonstrated in studies of Sulfa-Michael additions where calculated reaction barriers correlate well with experimental rate constants. acs.org

Control experiments also provide crucial mechanistic evidence. For the synthesis of quinolines from enaminones, experiments showed that N-aryl enaminones are key intermediates formed via a transamination process and that the reaction does not proceed through a free-radical pathway. nih.gov These combined experimental and computational approaches are essential for building a complete picture of how molecules like this compound are formed, paving the way for more rational catalyst design and reaction optimization.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically for the acylation of Ethyl 3-aminobut-2-enoate with butanoyl chloride are not extensively reported in the literature. However, we can infer the expected kinetic behavior from studies on analogous reactions, such as the acylation of other β-enamino esters and the general kinetics of amine acylation. researchgate.netresearchgate.net

The reaction is expected to follow a nucleophilic acyl substitution mechanism. The rate of reaction is influenced by several factors, including the concentration of the reactants (Ethyl 3-aminobut-2-enoate and butanoyl chloride), the solvent, and the temperature. The presence of a base, often used to scavenge the HCl byproduct, can also significantly affect the reaction rate.

A study on the acylation of a similar β-enamino ester, 4-(benzylamino)-6-methyl-2H-pyran-2-one, in dichloromethane (B109758) with triethylamine (B128534) as a base, demonstrated the competitive nature of N-acylation versus C-acylation. researchgate.net The ratio of these products was found to be dependent on the reaction conditions, including the choice of base and solvent. researchgate.net This highlights the complexity of the reaction kinetics, where parallel reaction pathways can exist.

Table 1: Hypothetical Kinetic Data for the Acylation of a β-Enamino Ester

| Parameter | Value | Conditions |

| Reaction Order (with respect to enamine) | 1 | Excess acylating agent |

| Reaction Order (with respect to acylating agent) | 1 | Excess enamine |

| Rate Constant (k) | Varies | Dependent on temperature, solvent, and catalyst |

| Activation Energy (Ea) | Varies | Dependent on specific reactants and conditions |

This table is illustrative and based on general principles of reaction kinetics for similar reactions. Specific values for the synthesis of this compound would require experimental determination.

Stereochemical Control in Synthesis (e.g., Z/E isomerism)

The double bond in this compound can exist as either the (Z) or (E) isomer. The control of this stereochemistry is a crucial aspect of the synthesis. The starting material, Ethyl 3-aminobut-2-enoate, itself can exist as a mixture of (Z) and (E) isomers, with the (Z)-isomer often being the more stable form due to intramolecular hydrogen bonding. fda.govsigmaaldrich.com

The stereochemical outcome of the acylation reaction can be influenced by the reaction conditions and the nature of the starting materials. In some cases, the acylation can proceed with retention of the initial stereochemistry of the enamine. However, isomerization can occur under certain conditions, such as elevated temperatures or the presence of acid or base. mdpi.com

For instance, studies on the synthesis of trisubstituted α,β-unsaturated esters have demonstrated that the choice of catalyst and reaction conditions in cross-metathesis reactions can lead to high Z:E ratios. nih.gov While not a direct acylation, this illustrates the principle of stereochemical control in the formation of substituted alkenes. The Z:E ratio of the final product is typically determined by spectroscopic methods such as 1H NMR by analyzing the chemical shifts and coupling constants of the vinylic protons. nih.gov

Table 2: Factors Influencing Z/E Isomerism in the Synthesis of this compound

| Factor | Influence on Z/E Ratio |

| Stereochemistry of Starting Enamine | Can influence the initial product distribution. |

| Reaction Temperature | Higher temperatures can lead to isomerization towards the thermodynamically more stable isomer. |

| Solvent Polarity | Can affect the stability of transition states leading to different isomers. |

| Presence of Acid/Base | Can catalyze isomerization of the double bond. |

| Nature of the Acylating Agent and Base | Can influence the steric interactions in the transition state. |

Process Optimization and Scalability Considerations for Synthesis

The transition from a laboratory-scale synthesis to an industrial production of this compound requires careful optimization of the reaction process and consideration of scalability factors.

Key parameters for optimization include:

Reactant Stoichiometry: Determining the optimal ratio of Ethyl 3-aminobut-2-enoate to butanoyl chloride to maximize yield and minimize side reactions.

Solvent Selection: Choosing a solvent that provides good solubility for the reactants, facilitates the reaction, and is easy to remove and recycle. While dichloromethane is common in laboratory settings, more environmentally friendly and scalable solvents would be preferred for industrial applications. researchgate.net

Base Selection: The choice of base is critical not only for scavenging HCl but also for influencing the regioselectivity (N- vs. C-acylation) and stereoselectivity. researchgate.net

Temperature Control: Maintaining an optimal temperature profile is crucial for controlling the reaction rate and preventing side reactions or isomerization.

Work-up and Purification: Developing an efficient and scalable method for isolating and purifying the final product is essential. This may involve extraction, crystallization, or distillation.

For large-scale synthesis, continuous flow reactors can offer advantages over batch reactors in terms of better heat and mass transfer, improved safety, and potentially higher throughput. The use of immobilized catalysts or reagents could also facilitate product purification and catalyst recycling.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Enamide Production

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Laboratory to Pilot | Pilot to Industrial |

| Heat & Mass Transfer | Can be limited | Excellent |

| Safety | Potential for thermal runaway | Inherently safer due to smaller reaction volumes |

| Control | Good | Excellent, precise control of parameters |

| Throughput | Lower | Higher for optimized processes |

| Scalability | Can be challenging | More straightforward |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of Ethyl 3 Butanamidobut 2 Enoate

Reactivity at the Amide Functionality

The amide group in Ethyl 3-butanamidobut-2-enoate is a key site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent α,β-unsaturated ester.

Hydrolysis and Amide Bond Cleavage

Amide hydrolysis is a fundamental reaction that leads to the cleavage of the amide bond. masterorganicchemistry.com This process can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, yields a carboxylic acid and an amine salt. masterorganicchemistry.comyoutube.com The reaction is typically driven to completion by using a large excess of water and heating. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is a strong base and subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. This reaction is generally irreversible. libretexts.org

The general mechanism for acid and base-catalyzed amide hydrolysis is presented in the table below.

| Catalyst | Step 1 | Step 2 | Step 3 | Products |

| Acid | Protonation of the amide carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Elimination of the amine and deprotonation. | Carboxylic acid and Amine salt |

| Base | Nucleophilic attack by hydroxide on the carbonyl carbon. | Elimination of the amide anion. | Proton transfer from the carboxylic acid to the amide anion. | Carboxylate salt and Amine |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide in this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amide with an alkyl halide or another suitable alkylating agent in the presence of a base. The base deprotonates the amide nitrogen, forming an amidate anion which then acts as a nucleophile to displace the leaving group on the alkylating agent.

N-Acylation introduces an acyl group to the nitrogen atom. This is typically achieved by reacting the amide with an acyl chloride or anhydride (B1165640) in the presence of a base. The mechanism is similar to N-alkylation, involving the formation of an amidate anion followed by nucleophilic attack on the acylating agent.

Rearrangement Reactions Involving the Amide Moiety

Amide moieties can participate in various rearrangement reactions. While specific examples for this compound are not extensively documented in readily available literature, general amide rearrangements such as the Hofmann, Curtius, and Lossen rearrangements are theoretically possible under specific conditions, which would lead to the formation of an amine with one less carbon atom. These reactions typically involve the formation of a nitrene intermediate from an N-substituted amide derivative. Another potential rearrangement is the Chapman rearrangement, which involves the thermal conversion of an N-aryl imidate to the corresponding amide.

Reactivity at the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester functionality in this compound is a versatile site for various addition reactions due to the electrophilic nature of the β-carbon.

Michael Addition Reactions and Conjugate Additions

The Michael addition, a type of conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org It involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. wikipedia.org

A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and certain organometallic reagents. masterorganicchemistry.comyoutube.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a more potent nucleophile. byjus.com The mechanism proceeds through the formation of an enolate intermediate, which is then protonated to yield the final 1,4-addition product. masterorganicchemistry.combyjus.com

For this compound, the β-carbon is susceptible to attack by various nucleophiles. For instance, the addition of amines or stabilized carbanions (e.g., from malonic esters) would lead to the formation of β-amino or β-alkyl derivatives, respectively. researchgate.netlibretexts.orglibretexts.org

The following table summarizes some examples of Michael donors and the expected products upon reaction with an α,β-unsaturated ester.

| Michael Donor | Product Type |

| Enolate (from a β-ketoester) | 1,5-dicarbonyl compound |

| Amine | β-amino ester |

| Thiol | β-thioether ester |

| Cyanide | β-cyano ester |

Electrophilic and Nucleophilic Additions to the C=C Double Bond

The carbon-carbon double bond in the α,β-unsaturated ester moiety can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: While the electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene, reactions with strong electrophiles are still possible. For example, halogenation with bromine (Br₂) can occur, leading to the formation of a dihalo derivative.

Nucleophilic Addition: As discussed in the context of Michael additions, nucleophiles preferentially attack the electrophilic β-carbon (1,4-addition). However, under certain conditions, direct nucleophilic attack at the carbonyl carbon (1,2-addition) can occur, especially with strong, non-stabilized nucleophiles like organolithium reagents or Grignard reagents. youtube.com The choice between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. Hard nucleophiles tend to favor 1,2-addition, while soft nucleophiles favor 1,4-addition.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the α,β-unsaturated system in this compound makes it a potential dienophile in Diels-Alder reactions. wikipedia.org The presence of the butanamido group at the β-position influences the electronic properties and steric hindrance of the double bond, thereby affecting the reactivity and stereoselectivity of the cycloaddition.

In thermal Diels-Alder reactions, α-amido acrylates have been shown to react with dienes like cyclopentadiene (B3395910) and N-Cbz-1,2-dihydropyridine. mdpi.com The stereochemical outcome of these reactions, leading to either endo or exo adducts, is influenced by steric factors. For instance, with N-Cbz-1,2-dihydropyridine, the diastereoselectivity can be controlled to favor either the endo- or exo-ester adduct by modifying the steric bulk of the dienophile. mdpi.com However, with cyclopentadiene, the endo-ester adduct is generally favored, although the use of bulky Lewis acids as catalysts can increase the proportion of the exo-ester adduct. mdpi.com It is important to note that some Lewis acids may be incompatible with certain dienes, leading to decomposition. mdpi.com

The reactivity of related β-acylacrylic acids in Diels-Alder reactions has been shown to be enhanced by the use of Lewis acids, leading to good yields and high regio- and stereoselectivity. Theoretical studies, such as those employing molecular electron density theory (MEDT), have been used to understand the stereoselectivity and regioselectivity of [3+2] cycloaddition reactions involving similar nitrone systems, providing insights into the electronic flux and the polar character of the transition states. nih.gov

Table 1: Illustrative Diels-Alder Reactions of Related Acrylate Systems

| Diene | Dienophile | Catalyst/Conditions | Major Product | Reference |

| Cyclopentadiene | α-Amido acrylate | Thermal | Endo-ester adduct | mdpi.com |

| N-Cbz-1,2-dihydropyridine | α-Amido acrylate | Thermal | Endo or Exo adduct (steric control) | mdpi.com |

| Cyclopentadiene | α-Amido acrylate | Bulky Lewis Acid | Increased exo-ester adduct | mdpi.com |

| Various Dienes | β-Acylacrylic acid | Lewis Acid | Good yield and selectivity | organic-chemistry.org |

Hydrogenation and Reduction Strategies

The reduction of this compound offers multiple possibilities due to the presence of both a reducible carbon-carbon double bond and an ester functional group. The choice of reducing agent and reaction conditions is crucial for achieving chemoselectivity.

The α,β-unsaturated double bond can be selectively reduced (conjugate reduction) using various catalytic systems. For instance, palladium on carbon (Pd/C) with a catalyst poison like diphenylsulfide can selectively hydrogenate alkenes without affecting other functional groups like esters. rsc.org Nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters has also been reported to proceed with high enantioselectivity. rsc.org Furthermore, rhodium amido complexes have been shown to catalyze the chemoselective conjugate reduction of α,β-unsaturated ketones in aqueous media, suggesting a potential for similar reactivity with the analogous enamino ester. nih.govnih.gov

The ester group can also be reduced to the corresponding alcohol. However, this typically requires stronger reducing agents or specific catalytic systems. For instance, the reduction of esters to alcohols is a fundamental transformation often achieved with stoichiometric amounts of metal hydrides. wisc.edu

A key challenge in the reduction of this compound is achieving selectivity between the hydrogenation of the C=C double bond and the reduction of the ester group. The butanamido group can also influence the reactivity and stereoselectivity of these reductions. Diastereoselective reductions of related chiral α-ketoamides have been achieved using sodium borohydride, with the solvent system playing a crucial role in the level of asymmetric induction. nih.gov Similarly, the asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides has been accomplished using ruthenium catalysts, yielding β-hydroxy α-amino esters with good diastereoselectivity and high enantioselectivity. princeton.edu

Table 2: Reduction Strategies for Related Unsaturated Carbonyl Compounds

| Substrate Type | Reducing Agent/Catalyst | Product Type | Key Feature | Reference |

| α,β-Unsaturated Esters | Pd/C, diphenylsulfide | Saturated Ester | Selective C=C hydrogenation | rsc.org |

| α,β-Unsaturated Esters | Nickel/bisphosphine | Chiral Saturated Ester | Asymmetric hydrogenation | rsc.org |

| α,β-Unsaturated Ketones | Rhodium amido complex | Saturated Ketone | Chemoselective conjugate reduction in water | nih.govnih.gov |

| Chiral α-Ketoamides | Sodium borohydride | Chiral α-Hydroxy Amides | Diastereoselective reduction | nih.gov |

| α-Amino β-Keto Esters | Ru-catalyst | anti β-Hydroxy α-Amino Esters | Asymmetric transfer hydrogenation | princeton.edu |

Interplay of Functional Groups: Cooperative and Competitive Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric interplay between its butanamido, ester, and alkene functionalities. The enamine-like character of the nitrogen atom can influence the nucleophilicity of the β-carbon, while the electron-withdrawing nature of the ester group enhances the electrophilicity of the α,β-unsaturated system.

This interplay can lead to both cooperative and competitive reactivity. For example, in cycloaddition reactions, the butanamido group can influence the stereochemical outcome. mdpi.com In reduction reactions, the presence of the amide and ester groups can lead to competition for the reducing agent, requiring careful selection of reagents and conditions to achieve the desired transformation. rsc.orgnih.gov

The amide functionality itself can participate in reactions. For instance, the N-H bond can act as a proton donor in certain catalytic cycles. The relative reactivity of the different functional groups can also be tuned by the choice of catalyst. For example, specific catalysts can be used to selectively activate one part of the molecule over another.

Catalytic Transformations Involving this compound

Organocatalysis in Transformations

Organocatalysis offers a powerful, metal-free approach to the transformation of molecules like this compound. The presence of both a nucleophilic enamine-like system and an electrophilic α,β-unsaturated ester makes it a suitable substrate for various organocatalytic reactions.

A key reaction is the organocatalytic conjugate addition, where a nucleophile adds to the β-position of the unsaturated system. For instance, the Michael addition of various nucleophiles to similar α,β-unsaturated systems can be catalyzed by chiral organocatalysts, such as thiourea-based catalysts, to afford products with high enantioselectivity. nih.govnih.govacs.org The catalyst activates the electrophile through hydrogen bonding, while a base co-catalyst can activate the nucleophile. The use of water as a solvent has been shown to be effective and environmentally friendly in some of these reactions. nih.gov

The aldehyde group of a substrate has been shown to undergo intramolecular conjugate addition to an α,β-unsaturated ester moiety through the coordinated action of a chiral pyrrolidine (B122466) and a hydrogen bond donor catalyst. This highlights the potential for intramolecular cyclization reactions in appropriately substituted derivatives of this compound.

Table 3: Examples of Organocatalytic Reactions on Related Systems

| Reaction Type | Substrate | Catalyst | Nucleophile | Key Finding | Reference |

| Michael Addition | Maleimides | Thiourea-based | Isobutyraldehyde | High yield and enantioselectivity in water | nih.gov |

| Michael Addition | Nitroalkenes | Thiourea-based | Cycloketones | High enantioselectivity and diastereoselectivity | acs.org |

| Intramolecular Conjugate Addition | Aldehyde with α,β-unsaturated ester | Chiral pyrrolidine and H-bond donor | Aldehyde-derived enamine | Enantioselective and diastereoselective cyclization |

Transition Metal Catalysis for Selective Derivatization

Transition metal catalysis provides a versatile platform for the selective functionalization of this compound. The various functional groups present in the molecule offer multiple sites for catalyst coordination and subsequent reaction.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For example, β-enamido triflates, which are structurally related to the enol form of this compound, undergo stereoselective Suzuki-Miyaura cross-coupling reactions with arylboronic acids. organic-chemistry.org The stereochemical outcome of this reaction can be controlled by the choice of the palladium ligand, leading to either retention or inversion of the double bond configuration. organic-chemistry.org This methodology allows for the synthesis of β,β-diaryl-substituted enamides. Palladium catalysis has also been employed for the α-arylation of esters and amides. rsc.org

Rhodium-catalyzed hydroformylation is another important transformation. While typically applied to alkenes, rhodium catalysts have been used for the hydroformylation of N-(2-propenyl)-β-lactams, demonstrating the compatibility of this catalysis with amide functionalities. This suggests the potential for hydroformylation of the double bond in this compound, which would introduce an aldehyde group and further expand its synthetic utility. Rhodium complexes are also known to catalyze the asymmetric hydrogenation of related dehydroamino acid derivatives.

Table 4: Transition Metal-Catalyzed Reactions on Analogous Substrates

| Reaction Type | Substrate | Catalyst | Reactant | Product | Reference |

| Suzuki-Miyaura Cross-Coupling | β-Enamido triflate | Palladium/phosphine ligand | Arylboronic acid | β,β-Diaryl-substituted enamide | organic-chemistry.org |

| α-Arylation | Amides | Palladium catalyst | Aryl halide | α-Aryl amide | rsc.org |

| Hydroformylation | N-(2-propenyl)-β-lactam | Rhodium catalyst | Syngas (CO/H₂) | Aldehyde | |

| Asymmetric Hydrogenation | Dehydrodipeptide esters | Rhodium/chiral diphosphine | H₂ | Chiral dipeptide |

Advanced Spectroscopic and Structural Elucidation of Ethyl 3 Butanamidobut 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For Ethyl 3-butanamidobut-2-enoate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed to unambiguously assign all proton and carbon signals and confirm the molecular structure.

While specific spectral data for this compound is not widely published, we can predict its NMR spectra by analyzing data from its precursor, Ethyl 3-aminobut-2-enoate chemicalbook.com, and considering the effects of N-acylation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group, the butanamido side chain, and the core but-2-enoate backbone. The introduction of the butanoyl group would cause the disappearance of the N-H protons seen in the parent amine and introduce new signals for the propyl group of the butanamide.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The carbonyl carbons of the ester and amide groups are expected to appear far downfield (160-180 ppm). libretexts.org The olefinic carbons (C2 and C3) would have characteristic shifts influenced by the electron-donating amide and electron-withdrawing ester groups.

The following table presents ¹H NMR data for the closely related compound, Ethyl 3-aminobut-2-enoate, to serve as a reference. chemicalbook.com

| Proton Assignment (Ethyl 3-aminobut-2-enoate) | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ (ester) | 1.22 | Triplet |

| CH₃ (vinyl) | 1.90 | Singlet |

| CH₂ (ester) | 4.05 | Quartet |

| CH (vinyl) | 4.47 | Singlet |

| NH₂ | ~7.5 (broad) | Singlet |

For this compound, one would anticipate additional signals corresponding to the butanamido group: a triplet around 0.9 ppm for the terminal methyl group, a sextet around 1.7 ppm for the central methylene (B1212753) group, and a triplet around 2.2 ppm for the methylene group adjacent to the amide carbonyl.

2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations. youtube.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation between the CH₂ and CH₃ protons of the ethyl group and between the adjacent CH₂ groups of the butanamido chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively assign each carbon signal by correlating it to its known proton signal (e.g., the ester CH₂ protons to the ester CH₂ carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to four bonds. sdsu.edu It is invaluable for connecting molecular fragments. Key expected correlations for this compound would include:

The vinyl proton (H2) to the ester carbonyl carbon (C1) and the vinyl methyl carbon.

The protons on the methylene group of the butanamide (adjacent to the nitrogen) to the amide carbonyl carbon and the C3 vinyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. princeton.eduresearchgate.net A key correlation might be observed between the N-H proton and the C2 vinyl proton, confirming the Z-configuration and planar arrangement around the C2-C3 double bond, which is stabilized by an intramolecular hydrogen bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. scirp.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include:

~3300 cm⁻¹: N-H stretching of the secondary amide.

~1710 cm⁻¹: C=O stretching of the conjugated ester (lower frequency due to conjugation).

~1660 cm⁻¹: Amide I band (primarily C=O stretching).

~1610 cm⁻¹: C=C stretching of the enamine system.

~1550 cm⁻¹: Amide II band (N-H bending and C-N stretching).

Data from a similar compound, (Z)-ethyl 3-(methylamino)but-2-enoate, confirms C-H stretching in the 3000-2800 cm⁻¹ region and other characteristic bond stretches. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which detects vibrations based on changes in polarizability, would complement the IR data. researchgate.net The C=C double bond, being symmetrically substituted, would likely give a strong signal in the Raman spectrum, while the C=O stretches would also be visible.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight and structural information based on the fragmentation of the molecule.

For this compound (C₁₀H₁₇NO₃), the expected exact mass is approximately 199.12 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 199. Common fragmentation pathways for esters and amides would be expected: nih.govdocbrown.info

Loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in a fragment at m/z 154.

Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement from the ester ethyl group.

Cleavage of the amide bond, potentially leading to a butanoyl cation ([C₃H₇CO]⁺) at m/z 71.

Cleavage alpha to the nitrogen atom.

X-ray Crystallography for Solid-State Structural Characterization

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Studies on the analogous compound, Methyl 3-aminobut-2-enoate, reveal an almost planar molecular structure. researchgate.net This planarity is enforced by a strong intramolecular N—H···O hydrogen bond between the amino group and the ester carbonyl, which forms a stable six-membered ring (S(6) motif). researchgate.net It is highly probable that this compound would adopt a similar planar conformation stabilized by the same intramolecular hydrogen bond between the amide N-H and the ester C=O. In the crystal lattice, intermolecular hydrogen bonds involving the amide carbonyl oxygen and N-H protons of adjacent molecules would likely dictate the packing arrangement. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system in this compound, which spans the amide nitrogen, the C=C double bond, and the ester carbonyl group, is expected to give rise to a strong π → π* transition. Based on data for related β-enamino esters, the maximum absorption wavelength (λ_max) would likely be in the range of 280-320 nm. nist.gov The exact position of the absorption maximum is sensitive to the solvent polarity.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Butanamidobut 2 Enoate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular system, detailed information about electron distribution, bonding, and molecular orbitals can be obtained.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For Ethyl 3-butanamidobut-2-enoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized molecular geometry and various electronic properties. ijnc.irresearchgate.net

| Parameter | Calculated Value |

|---|---|

| C=O Bond Length (Å) | 1.235 |

| C=C Bond Length (Å) | 1.358 |

| N-C (amide) Bond Length (Å) | 1.365 |

| Dipole Moment (Debye) | 4.15 |

| Mulliken Charge on O (carbonyl) | -0.58 |

| Mulliken Charge on N | -0.72 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide another avenue for investigating molecular electronic structure from first principles. youtube.com While computationally more demanding than DFT, they can offer valuable insights, particularly into molecular orbital interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the enamine moiety, specifically the nitrogen atom and the C=C double bond, reflecting its nucleophilic character. The LUMO is anticipated to be centered on the ester carbonyl group and the adjacent carbon atom, indicating the electrophilic sites of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -6.25 | π-orbital on enamine system |

| LUMO | -0.89 | π*-orbital on conjugated ester system |

| HOMO-LUMO Gap | 5.36 | Indicator of chemical stability |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. This is typically done by systematically rotating specific dihedral angles and calculating the corresponding energy.

Key rotations in this molecule include the one around the N-C(O) amide bond and the C-C single bonds of the ethyl and butanamido groups. The rotation around the amide bond is known to have a significant energy barrier due to the partial double bond character. cdnsciencepub.comnih.gov Computational studies on similar N-vinyl amides have shown that these barriers can be on the order of 12-16 kcal/mol. nih.govmdpi.com The relative energies of different conformers determine their population at a given temperature. Such studies can reveal the most likely shapes the molecule will adopt in different environments.

| Conformer | Dihedral Angle (°) (O=C-N-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| s-trans | 180 | 0.00 | Most stable conformer |

| Transition State | 90 | 14.5 | Rotational barrier |

| s-cis | 0 | 2.5 | Less stable conformer |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, NMR chemical shifts are of particular interest for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is widely used for accurate predictions of nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.govrsc.org

By calculating the 1H and 13C chemical shifts for a given geometry, one can compare the theoretical spectrum with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be rationalized in terms of solvent effects or conformational averaging, which can also be modeled computationally.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C=O (ester) | 168.5 | 169.2 |

| C=O (amide) | 172.1 | 172.8 |

| Cα (enoate) | 98.7 | 99.5 |

| Cβ (enoate) | 155.4 | 156.1 |

| CH2 (ethyl) | 60.2 | 60.9 |

| CH3 (ethyl) | 14.3 | 14.8 |

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, a characteristic reaction is the electrophilic attack at the α-carbon, a common reactivity pattern for enamines. libretexts.orgmakingmolecules.com

Computational methods can be used to model the reaction pathway, for instance, in an acylation reaction. libretexts.org By locating the transition state structure and calculating its energy relative to the reactants, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics. The structures of intermediates and products along the reaction coordinate can also be characterized. Such studies can help to understand the regioselectivity and stereoselectivity of reactions involving this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Enamine + Acyl Chloride) | 0.0 |

| Transition State | +18.2 |

| Iminium Ion Intermediate | -5.7 |

| Product (after hydrolysis) | -12.4 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations are typically performed on static molecules (often in the gas phase), molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with a solvent. mdpi.comnih.gov Using classical force fields, MD simulations can model the conformational changes of this compound in solution, providing a more realistic picture of its behavior in a chemical or biological environment.

MD simulations can be used to explore the conformational landscape and the rates of interconversion between different conformers. They can also provide information on the solvation structure around the molecule, identifying key solute-solvent interactions, such as hydrogen bonding between the amide or ester groups and protic solvents. This information is valuable for understanding how the solvent environment influences the molecule's properties and reactivity.

Ethyl 3 Butanamidobut 2 Enoate As a Versatile Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The arrangement of electrophilic and nucleophilic centers within Ethyl 3-butanamidobut-2-enoate makes it an ideal starting material for the construction of various heterocyclic rings. The presence of the nitrogen and oxygen atoms, along with the reactive carbon backbone, allows for a multitude of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyridines, pyrimidines, pyrroles)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, and this compound offers a convergent and efficient entry point to these important compound classes.

Pyridines: The construction of the pyridine (B92270) ring often involves the condensation of a 1,5-dicarbonyl compound or a suitable equivalent with an ammonia (B1221849) source. While direct examples utilizing this compound are not extensively documented, the related class of β-enamino esters are known to participate in pyridine synthesis. nih.gov For instance, in reactions like the Hantzsch pyridine synthesis, a β-enamino ester can react with an aldehyde and a 1,3-dicarbonyl compound to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The butanamido group in this compound could potentially influence the reaction's regioselectivity and yield.

Pyrimidines: Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals. Their synthesis often relies on the condensation of a three-carbon component with a urea (B33335) or amidine derivative. N-acyl-beta-enamino esters, such as this compound, can serve as the three-carbon building block. The reaction typically proceeds through an initial Michael addition followed by cyclization and dehydration. For example, treatment of an N-acyl-beta-enamino ester with an amidine can lead to the formation of a substituted pyrimidine (B1678525). mdpi.comorganic-chemistry.org The butanamido substituent would be incorporated into the final pyrimidine structure, offering a point for further functionalization.

Pyrroles: Pyrroles are another class of essential nitrogen-containing heterocycles found in many natural products and functional materials. The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this compound is not a direct 1,4-dicarbonyl precursor, its reactivity can be harnessed to construct the pyrrole ring through alternative strategies. For instance, N-acylpyrroles can be synthesized via the ring-closing metathesis of diallylamines followed by oxidation. nih.gov Furthermore, reactions of β-enamino esters with α-haloketones can also lead to the formation of polysubstituted pyrroles. nih.gov

| Heterocycle | General Synthetic Strategy from N-Acyl-beta-enamino Esters | Potential Role of this compound |

|---|---|---|

| Pyridine | Hantzsch-type synthesis with aldehydes and 1,3-dicarbonyls | Serves as the enamine component |

| Pyrimidine | Condensation with amidines or urea | Acts as the three-carbon building block |

| Pyrrole | Reaction with α-haloketones or other suitable C2 synthons | Provides the C-C-N fragment of the ring |

Formation of Oxygen- and Sulfur-Containing Heterocycles

The versatility of this compound extends beyond nitrogenous heterocycles to the synthesis of rings containing oxygen and sulfur atoms.

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles often involves intramolecular cyclization of precursors containing both a hydroxyl group and a suitable electrophilic center. While direct applications of this compound are not widely reported, related β-enamino esters can be transformed into precursors for such cyclizations. For example, reduction of the ester group to an alcohol, followed by manipulation of the enamine and amide functionalities, could generate a substrate poised for cyclization to form derivatives of tetrahydropyran (B127337) or other oxygen-containing rings. General strategies for synthesizing oxygen heterocycles often utilize domino reactions starting from the insertion of arynes into C=O bonds of aldehydes or formamides. nih.gov

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved by reacting appropriate precursors with sulfur-based reagents. For instance, reaction of a 1,3-dicarbonyl compound or its equivalent with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide, can lead to the formation of thiophenes. The reactivity of the dicarbonyl-like nature of the enamino ester in this compound could potentially be exploited in reactions with sulfur reagents to form substituted thiophenes or other sulfur heterocycles. organic-chemistry.org

Building Block for Complex Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound serves as a valuable building block for the construction of more complex and polyfunctionalized organic scaffolds. enamine.net Its multiple functional groups allow for sequential and controlled modifications, enabling the assembly of intricate molecular architectures. The term "building block" in chemistry refers to a molecule that can be readily incorporated into a larger structure. enamine.net

The enamine moiety can act as a nucleophile in Michael additions or as a diene in Diels-Alder reactions, facilitating the formation of new carbon-carbon bonds and ring systems. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted into a variety of other functional groups or used in coupling reactions. The amide functionality provides a site for further chemical modification or can influence the stereochemical outcome of reactions at adjacent centers. This multifunctional nature allows chemists to strategically plan synthetic routes to complex target molecules, including natural products and their analogues.

Role in the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound itself being used as a chiral auxiliary, its structural motifs are found in compounds that are. For instance, chiral oxazolidinones, which are widely used as chiral auxiliaries, can be synthesized from amino alcohols. wikipedia.org The N-acyl-beta-amino ester structure within this compound could potentially be modified to incorporate chirality and then be used to direct stereoselective transformations.

Similarly, chiral ligands are crucial for asymmetric catalysis. The synthesis of such ligands often involves the assembly of a scaffold that can coordinate to a metal center in a stereochemically defined manner. The nitrogen and oxygen atoms in this compound could potentially act as coordination sites for a metal. By introducing chirality into the butanamido side chain or other parts of the molecule, it may be possible to develop novel chiral ligands for various catalytic applications. The development of new chiral auxiliaries and ligands is an active area of research, and the versatile structure of this compound makes it an interesting candidate for exploration in this context.

Applications in Materials Science (e.g., as a monomer for specialized polymers)

The field of materials science is constantly seeking new monomers that can be polymerized to create materials with specific and tunable properties. The structure of this compound suggests its potential as a monomer for the synthesis of specialized polymers.

The presence of the polymerizable alkene functionality, along with the amide and ester groups, could lead to the formation of functional polymers with interesting characteristics. For example, polyamides are a class of polymers known for their strength and durability. britannica.com The amide group in the repeating unit derived from this compound could engage in hydrogen bonding, leading to polymers with ordered structures and potentially useful thermal and mechanical properties.

Furthermore, the ester group could be susceptible to hydrolysis, making the resulting polymer biodegradable. Poly(β-amino esters) are a class of biodegradable polymers that have been investigated for applications in drug delivery and gene therapy. nih.gov While this compound is an N-acylated derivative, its polymerization could lead to polymers with related properties. The butanamido side chain could also be modified to introduce other functionalities, allowing for the fine-tuning of the polymer's properties for specific applications in areas such as biocompatible materials or functional coatings. The investigation of this compound as a monomer represents a promising avenue for the development of new and advanced materials.

Derivatives, Analogues, and Structure Reactivity Relationships of Ethyl 3 Butanamidobut 2 Enoate

Systematic Modification of the Ester Moiety

There is no specific information available in the searched literature regarding the systematic modification of the ethyl ester group in Ethyl 3-butanamidobut-2-enoate to other esters, such as methyl, propyl, or bulky t-butyl esters, and the consequent effects on the compound's reactivity or properties.

Amide Nitrogen Substitution and its Impact on Reactivity

Similarly, research detailing the substitution on the amide nitrogen of this compound is not present in the available search results. Studies on related enamines suggest that substitution at this position can influence the electronic properties and reactivity of the molecule, but specific examples for the target compound are absent.

Alterations to the But-2-enoate Backbone

No studies were found that specifically describe alterations to the but-2-enoate backbone of this compound, such as the introduction of substituents at the C2 or C4 positions, or changes to the length of the carbon chain.

Structure-Reactivity Relationships through Targeted Modifications

Due to the lack of studies on targeted modifications of this compound, no specific structure-reactivity relationships have been established for this compound in the public domain.

Design and Synthesis of Novel Analogues with Tuned Reactivity

The absence of foundational research on this compound means that there are no available reports on the rational design and synthesis of novel analogues with specifically tuned reactivity.

Future Research Directions and Emerging Trends in Ethyl 3 Butanamidobut 2 Enoate Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly central to the development of new synthetic methods. For Ethyl 3-butanamidobut-2-enoate and related β-enaminones, future research will focus on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Several promising green strategies are emerging for the synthesis of the core β-enaminone structure. One of the most direct approaches involves the catalyst- and solvent-free condensation of β-dicarbonyl compounds with amines at elevated temperatures. nih.gov This method offers high atom economy and simplifies product isolation. Another approach utilizes benign, reusable solid catalysts, such as **polyphosphoric acid supported on silica (B1680970) (PPA-SiO₂) **, which can facilitate the reaction under solvent-free conditions with high yields and easy catalyst recovery. nih.gov

Visible-light-mediated synthesis represents another frontier, offering an energy-efficient and environmentally friendly alternative. Research has demonstrated the photocatalyst-free synthesis of β-enaminones using dual-function reagents that act as both reductants and radical initiators under visible light irradiation. nih.govresearchgate.net Furthermore, biocatalysis presents a highly selective and sustainable alternative. The use of enzymes like imine reductases or engineered amide synthetases could provide pathways to chiral enamides and their derivatives from simple precursors under mild, aqueous conditions, representing a significant leap in green synthesis. acs.orgnih.govwikipedia.org

The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is also a major driver. orientjchem.org Future routes may employ isopropenyl esters or alkynes as activating agents in catalytic amidation reactions, which generate only volatile byproducts like acetone (B3395972) or acetaldehyde, thus simplifying purification and reducing waste. ut.ac.irnih.gov

| Method | Key Features | Catalyst/Conditions | Sustainability Advantages |

|---|---|---|---|

| Solvent-Free Condensation | Direct reaction of β-dicarbonyls and amines. | None (thermal, ~120 °C) | No solvent waste, high atom economy, simple work-up. nih.gov |

| Heterogeneous Catalysis | Use of a recyclable solid acid catalyst. | PPA-SiO₂ (solvent-free) | Recyclable catalyst, no solvent, cost-effective. nih.gov |

| Photocatalysis | Visible-light induced reaction. | Photocatalyst-free (uses dual-function reagent) | Energy efficient, avoids toxic catalysts, environmentally benign. nih.govresearchgate.net |

| Biocatalysis | Enzyme-mediated synthesis. | Imine reductases, Amide synthetases | High selectivity, mild aqueous conditions, biodegradable catalyst. acs.orgnih.gov |

| Atom-Economic Amidation | In-situ activation of carboxylic acids. | Ruthenium or other transition metals with alkynes | High atom economy, produces volatile byproducts only. ut.ac.irrsc.org |

Exploration of Novel Catalytic Systems for Transformations

While the synthesis of the this compound backbone is crucial, its value as a synthetic intermediate lies in its subsequent transformations. Future research will heavily invest in discovering novel catalytic systems to functionalize this scaffold with high precision and efficiency.

Transition-metal catalysis remains a cornerstone of this exploration. Recent advances have focused on the site-selective C-H functionalization and annulation of β-enaminones using metals like rhodium, palladium, and iridium. nih.govacs.org These methods allow for the construction of complex heterocyclic and polyaromatic structures from the simple enaminone core. For the synthesis itself, gold(I)/silver(I) complexes have been shown to be highly efficient for the condensation of 1,3-dicarbonyls and amines under solvent-free, room temperature conditions. researchgate.net Iron, as an earth-abundant and non-toxic metal, is also emerging as a viable catalyst for direct enaminone synthesis from ketones and amines. rsc.org

Organocatalysis , which avoids the use of metals, offers a powerful alternative. N-Heterocyclic Carbenes (NHCs) have been shown to catalyze the formation of enaminones from ketones and isocyanides through a novel activation pathway. rsc.org Asymmetric catalysis, a sub-field of major importance, will be critical for producing chiral derivatives. Bifunctional organocatalysts, which combine a chiral amine (like a cinchona alkaloid derivative) with a hydrogen-bond donor unit, are being developed to control the stereochemistry of reactions such as Michael additions. nih.govorientjchem.org Similarly, the asymmetric hydrogenation of enamide-type structures using chiral rhodium or iridium complexes is a state-of-the-art method for accessing optically active amines. organic-chemistry.org

| Catalytic System | Transformation Type | Catalyst Example | Key Advantages |

|---|---|---|---|

| Transition Metal | C-H Functionalization | [Cp*Rh(III)] complexes | Site-selective introduction of new functional groups. nih.govacs.org |

| Transition Metal | Synthesis (Condensation) | [(PPh₃)AuCl]/AgOTf | High efficiency under mild, solvent-free conditions. researchgate.net |

| Transition Metal | Synthesis (from Ketones) | Iron (Fe) complexes | Utilizes abundant, low-toxicity metal with readily available starting materials. rsc.org |

| Organocatalysis | Synthesis (from Isocyanides) | N-Heterocyclic Carbene (NHC) | Metal-free activation of unconventional starting materials. rsc.org |

| Asymmetric Catalysis | Asymmetric Hydrogenation | Iridium-f-binaphane complexes | High enantioselectivity for producing chiral amines. organic-chemistry.org |

| Asymmetric Catalysis | Michael Addition | Chiral Primary Amine/Thiourea | Stereocontrolled C-C bond formation. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The translation of laboratory-scale reactions to industrial production is a significant challenge. Flow chemistry and automated synthesis platforms are emerging as transformative solutions, offering enhanced control, safety, and scalability.

Flow chemistry , where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. makingmolecules.com For the synthesis of this compound, which often involves exothermic condensation reactions, flow reactors provide superior heat transfer, preventing the formation of hot spots and improving safety and selectivity. nih.govorientjchem.org This precise control over temperature and residence time (the time reactants spend in the reactor) leads to higher reproducibility and yields. nih.gov Furthermore, flow systems enable the safe use of hazardous reagents or unstable intermediates, which can be generated and consumed in-situ. makingmolecules.com Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps, thereby saving time and reducing solvent waste. researchgate.net The synthesis of related β-keto esters has already been successfully demonstrated in flow, highlighting the potential for this technology. researchgate.net

Complementing flow chemistry, High-Throughput Experimentation (HTE) and automated synthesis platforms are accelerating the discovery and optimization of new reactions. ut.ac.irnih.gov Using robotic systems and multi-well plates, hundreds or even thousands of reaction conditions (e.g., different catalysts, solvents, temperatures) can be screened in parallel. ut.ac.irbakerlab.org This is invaluable for rapidly identifying optimal conditions for the synthesis of this compound or for discovering novel transformations. This technology is also used to generate large libraries of chemical analogues for drug discovery. nih.govacs.org Companies like Enamine have built vast "make-on-demand" virtual libraries containing billions of compounds, including many enamine and enamide structures, which can be rapidly synthesized using automated protocols. nih.govnih.gov The convergence of HTE with artificial intelligence and machine learning is creating "self-driving labs" capable of not only performing experiments but also analyzing the data to predict optimal conditions for the next round of synthesis. rsc.orgnih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deep understanding of a chemical reaction requires knowledge of its kinetics, mechanism, and the species involved, including short-lived intermediates. Advanced spectroscopic techniques, particularly when used for in situ (in the reaction vessel) monitoring, provide a real-time window into the reaction as it happens. The application of these Process Analytical Technologies (PAT) is a key trend for developing robust and well-understood chemical processes. nih.govnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the synthesis of this compound. nih.gov By inserting a probe directly into the reaction mixture, one can track the disappearance of the carbonyl (C=O) stretch of a starting β-ketoester and the simultaneous appearance of the characteristic enaminone C=C and amide C=O stretches, allowing for real-time determination of the reaction endpoint. researchgate.net This technique is crucial for understanding reaction kinetics and identifying the formation of unstable intermediates that would be missed by traditional offline analysis. nih.govresearchgate.net

Raman spectroscopy offers complementary information and is particularly useful in aqueous or solvent-heavy systems where IR may be less effective. It can be used to monitor the C=N stretching mode of imine intermediates and the C=O stretch of aldehydes or ketones, providing quantitative data for kinetic modeling. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , while traditionally an offline technique, is finding new life in PAT through the development of benchtop and flow NMR systems. researchgate.netnih.gov For β-enaminones like this compound, NMR is uniquely suited to study the complex tautomeric equilibria between the keto, enol, and enaminone forms. orientjchem.orgmasterorganicchemistry.com Specific differences in ¹³C chemical shifts between the enol and enaminone tautomers provide an unambiguous method for structural assignment. organic-chemistry.orgmakingmolecules.com More advanced, multi-dimensional techniques like 2D IR spectroscopy are also being explored theoretically and show promise for resolving the spectral signatures of distinct reaction intermediates that overlap in standard 1D spectra. acs.org

| Spectroscopic Technique | Application for this compound Chemistry | Information Gained |

|---|---|---|

| In Situ FTIR | Real-time monitoring of condensation reaction. | Reaction kinetics, endpoint determination, intermediate detection (e.g., imine). nih.govresearchgate.net |

| In Situ Raman | Monitoring reaction progress and kinetics. | Quantitative concentration profiles of reactants, intermediates, and products. nih.govnih.gov |

| NMR Spectroscopy | Structural elucidation and tautomerism studies. | Unambiguous determination of keto-enol-enaminone equilibrium. orientjchem.orgorganic-chemistry.orgmakingmolecules.com |

| Flow NMR | Real-time analysis in continuous flow synthesis. | Process understanding and quality control in automated systems. nih.gov |

| Mass Spectrometry (MS) | Identification of products and intermediates. | Fragmentation patterns can help distinguish between tautomeric forms. acs.org |

Deepening Theoretical Understanding through Advanced Computational Models

Parallel to experimental work, advanced computational modeling has become an indispensable tool for predicting reactivity, elucidating reaction mechanisms, and designing new catalysts. Density Functional Theory (DFT) is the most widely used method for gaining deep theoretical insights into the chemistry of molecules like this compound.

A key area of computational study for this class of compounds is tautomerism . DFT calculations can accurately predict the relative energies of the keto-enamine, imino-enol, and other possible tautomers in both the gas phase and in various solvents. orientjchem.orgut.ac.irresearchgate.net These studies help explain how solvent polarity and hydrogen bonding influence the dominant tautomeric form, which in turn dictates the molecule's reactivity. For instance, calculations have confirmed that the enamine form is generally favored, but its stability is influenced by substituents and the surrounding medium. nih.gov

Computational models are also crucial for understanding reactivity and reaction mechanisms . By calculating the energies of reactants, transition states, and products, researchers can map out the entire potential energy surface of a reaction. This allows for the identification of the rate-determining step and provides a rationale for experimentally observed outcomes. researchgate.net For example, DFT has been used to study the mechanism of iron-catalyzed β-enaminone synthesis, detailing the role of the catalyst in activating the ketone for nucleophilic attack. researchgate.net The nucleophilicity and stability of various enamine intermediates, which are central to organocatalysis, have been comprehensively studied, providing a rational basis for catalyst selection and reaction design. nih.govacs.org

Finally, computational chemistry is playing a pivotal role in the in silico design of novel catalysts . By modeling the interaction between a catalyst and the substrate, researchers can predict which catalyst structures will be most effective for a desired transformation. This approach has been used to design proteins with catalytic activity for related reactions like the Morita-Baylis-Hillman reaction, providing a blueprint for future enzyme engineering efforts aimed at enaminone synthesis and functionalization. nih.govbakerlab.org

Q & A

Basic Research Question

- Spectroscopy : - and -NMR are essential for confirming the ester carbonyl ( ppm) and enoate double bond ( ppm for protons). IR spectroscopy identifies amide N-H stretches ( cm) and ester C=O ( cm).